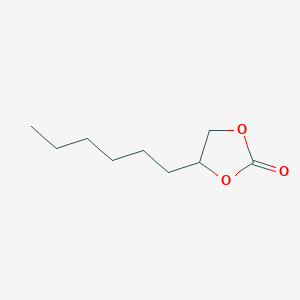

1,3-Dioxolan-2-one, 4-hexyl-

Description

Overview of Cyclic Carbonates as a Class of Organic Compounds

Cyclic carbonates are organic compounds characterized by a carbonate group (-O-(C=O)-O-) integrated into a ring structure. Five-membered cyclic carbonates, such as those based on the 1,3-dioxolan-2-one framework, are particularly prominent. researchgate.netmdpi.com These compounds are noted for their applications as polar aprotic solvents, electrolytes for lithium-ion batteries, and as precursors in the synthesis of polymers like polycarbonates and polyurethanes. mdpi.comrsc.org A key advantage driving their study is that many can be synthesized through the cycloaddition of carbon dioxide (CO₂) to epoxides, a process that is 100% atom-efficient and utilizes a readily available greenhouse gas as a C1 building block. rsc.orgmdpi.com

Structural Features and Chemical Significance of 1,3-Dioxolan-2-one Scaffolds

The 1,3-dioxolan-2-one scaffold, also known as ethylene (B1197577) carbonate when unsubstituted, is the foundational structure for a vast family of derivatives. It consists of a five-membered ring containing two oxygen atoms adjacent to a carbonyl group. This structure imparts a high dipole moment and a high dielectric constant, properties that make ethylene carbonate and its derivatives like propylene (B89431) carbonate excellent solvents for dissolving lithium salts in battery electrolytes. arizona.edu The ring is susceptible to various chemical transformations, including ring-opening reactions with amines and alcohols to form urethanes and other valuable intermediates, and decarboxylation. mdpi.com The ability to introduce substituents at the 4- and 5-positions of the ring allows for the fine-tuning of the molecule's physical and chemical properties.

Positioning of 1,3-Dioxolan-2-one, 4-hexyl- within the Substituted Cyclic Carbonate Landscape

1,3-Dioxolan-2-one, 4-hexyl- is a derivative of the basic 1,3-dioxolan-2-one scaffold, distinguished by the presence of a six-carbon alkyl (hexyl) chain at the 4-position. This substitution significantly influences its properties compared to short-chain or unsubstituted analogues. The introduction of the nonpolar hexyl group is expected to increase the compound's hydrophobicity and alter its solvency characteristics.

The most established and atom-efficient method for synthesizing 4-alkyl-substituted 1,3-dioxolan-2-ones is the catalytic cycloaddition of carbon dioxide to the corresponding terminal epoxide. mdpi.commdpi.com For 1,3-Dioxolan-2-one, 4-hexyl-, the precursor would be 1,2-epoxyoctane (B1223023). This reaction is typically facilitated by a variety of catalytic systems, including alkali metal halides, ammonium (B1175870) salts, ionic liquids, and metal-organic frameworks, often under mild to moderate temperature and pressure conditions. mdpi.comrsc.org

The presence of the long alkyl chain positions 1,3-Dioxolan-2-one, 4-hexyl- as a potential candidate for applications where modification of viscosity, hydrophobicity, or interfacial properties is desired. While specific research on the hexyl derivative is limited, studies on other long-chain alkyl carbonates suggest potential use as bio-based plasticizers, specialty solvents, or as additives in non-aqueous electrolytes to influence the solid-electrolyte interphase (SEI) in batteries.

Table 1: Chemical Identifiers for 1,3-Dioxolan-2-one, 4-hexyl-

| Identifier | Value |

| CAS Number | 82947-28-2 chemsrc.com |

| Molecular Formula | C₉H₁₆O₃ chemsrc.com |

| Molecular Weight | 172.22 g/mol |

Table 2: Predicted Spectroscopic Data for 1,3-Dioxolan-2-one, 4-hexyl-

| Spectroscopy | Feature | Predicted Characteristics |

| Infrared (IR) | Carbonyl (C=O) stretch | Strong absorption band around 1780-1800 cm⁻¹, characteristic of a five-membered cyclic carbonate. researchgate.netresearchgate.net |

| C-O stretch | Absorption bands in the 1000-1200 cm⁻¹ region. researchgate.net | |

| ¹H NMR | Dioxolanone Ring Protons | Multiplets for the CH and CH₂ groups of the ring, typically found between δ 4.0 and 5.0 ppm. rsc.orgrsc.org |

| Hexyl Chain Protons | Signals corresponding to the -CH₂- and -CH₃ groups of the hexyl chain, expected in the upfield region (δ 0.8-1.8 ppm). rsc.orgrsc.org | |

| ¹³C NMR | Carbonyl Carbon (C=O) | Signal around δ 155 ppm. rsc.org |

| Dioxolanone Ring Carbons | Signals for the CH and CH₂ carbons of the ring, typically between δ 65 and 80 ppm. rsc.org | |

| Hexyl Chain Carbons | A series of signals in the upfield region (δ 14-35 ppm) corresponding to the carbons of the hexyl group. rsc.org |

Note: The spectroscopic data presented are predictions based on characteristic values for analogous 4-alkyl-substituted 1,3-dioxolan-2-ones and have not been experimentally verified from available literature.

Fundamental Research Questions and Current Challenges in Dioxolanone Science

The study of dioxolanones and other cyclic carbonates is driven by several key research questions and challenges. A primary focus is the development of highly efficient, selective, and recyclable catalysts for the cycloaddition of CO₂ to epoxides, especially under ambient temperature and pressure. rsc.orgrsc.org For substrates that are internal or sterically hindered, achieving high yields remains a significant hurdle. rsc.org

Another major challenge lies in controlling the reaction to selectively produce either the cyclic carbonate or the corresponding polycarbonate. rsc.org While cyclic carbonates are often the thermodynamically stable product, kinetic control at lower temperatures can favor polymerization. rsc.org Developing catalytic systems that can precisely switch between these two valuable products is a major goal.

From an application perspective, particularly in materials science, there is a push to create functionalized dioxolanones that can be polymerized into materials with tailored properties, such as degradability and reprocessing capabilities for a circular economy. smolecule.com Furthermore, exploring the use of these compounds as green, bio-based solvents and reaction media is an active area of investigation, aiming to replace more hazardous traditional solvents. rsc.org

Properties

CAS No. |

82947-28-2 |

|---|---|

Molecular Formula |

C9H16O3 |

Molecular Weight |

172.22 g/mol |

IUPAC Name |

4-hexyl-1,3-dioxolan-2-one |

InChI |

InChI=1S/C9H16O3/c1-2-3-4-5-6-8-7-11-9(10)12-8/h8H,2-7H2,1H3 |

InChI Key |

KVOZCZVWECMVDU-UHFFFAOYSA-N |

SMILES |

CCCCCCC1COC(=O)O1 |

Canonical SMILES |

CCCCCCC1COC(=O)O1 |

Origin of Product |

United States |

Chemical Reactivity and Transformation Pathways of 1,3 Dioxolan 2 One, 4 Hexyl

Ring-Opening Polymerization (ROP) Mechanisms

Ring-opening polymerization (ROP) is a primary transformation pathway for 1,3-dioxolan-2-one derivatives. This process involves the cleavage of the cyclic monomer to form a linear polymer. The specific mechanism and resulting polymer structure are highly dependent on the type of monomer and the reaction conditions employed.

While the primary subject is 1,3-Dioxolan-2-one, 4-hexyl-, the study of related structures such as the cyclic ketene acetal, 4-n-hexyl-2-methylene-1,3-dioxolane, provides significant insight into ring-opening polymerization mechanisms. This monomer undergoes free radical ring-opening polymerization, a process that allows for the introduction of ester functionalities into the backbone of addition polymers. tandfonline.com

The free radical polymerization of cyclic ketene acetals like 4-n-hexyl-2-methylene-1,3-dioxolane is a successful method for preparing polyesters or incorporating ester linkages into the main chain of various addition copolymers. tandfonline.com This process involves the opening of the dioxolane ring to form a polyester (B1180765). For instance, the polymerization of 4-n-hexyl-2-methylene-1,3-dioxolane in a benzene solution at 110°C with di-tert-butyl peroxide as a catalyst results in quantitative ring opening, yielding a polyester. tandfonline.com This method contrasts with the polymerization of its hydrocarbon analogue, 2-methylene-1,3-dioxolane, which only achieves 50% ring opening at 60°C. tandfonline.comelsevierpure.com

The extent of ring-opening and the distribution of resulting isomers are significantly influenced by the reaction conditions, such as temperature and monomer concentration. tandfonline.com Bulk polymerization of 4-n-hexyl-2-methylene-1,3-dioxolane at 60°C resulted in only 50% ring opening. tandfonline.com In contrast, conducting the polymerization in a 50% benzene solution at a higher temperature of 110°C led to a quantitative ring opening. tandfonline.com

The ring can cleave in two different ways, leading to two possible isomeric ring-opened units. Cleavage can result in an intermediate secondary free radical or a primary free radical. The distribution between these isomers is also dependent on the reaction conditions. tandfonline.com

| Condition | Conversion (%) | Ring Opening (%) | Isomer Distribution (Secondary:Primary Radical Intermediate) | Non-Ring-Opened Units (%) |

|---|---|---|---|---|

| Bulk, 60°C | 53 | 50 | 31:19 | 50 |

| 50% Benzene Solution, 110°C | - | 100 | - | 0 |

| Copolymerization with Styrene (1:1), 110°C | 56 | 29 (of monomer units) | 22:7 | 4 (of monomer units) |

Cyclic ketene acetals like 4-n-hexyl-2-methylene-1,3-dioxolane can undergo spontaneous polymerization, likely through an ionic mechanism, which produces a polymer with no ring-opened units. tandfonline.com However, this spontaneous reaction can be suppressed by the addition of small amounts of a stabilizer, such as pyridine. tandfonline.com

Derivatives of 1,3-Dioxolan-2-one, including the 4-hexyl- variant, serve as monomers for the synthesis of aliphatic polycarbonates through ring-opening polymerization (ROP). mdpi.comrsc.org This method is often preferred as it allows for excellent control over the polymer's properties. mdpi.com Cationic polycarbonates, which possess positive charges and are biodegradable, can be synthesized via the ROP of cyclic carbonates that contain amino groups. rsc.org

The polymerization of five-membered alkylene carbonates can be challenging due to thermodynamic factors. nih.gov However, these monomers can be polymerized to produce poly(alkylene ether-carbonate)s, often at elevated temperatures, which can lead to decarboxylation during the reaction. nih.gov The synthesis of polycarbonates is generally achieved through either polycondensation or the ROP of cyclic carbonates, with ROP proceeding via a chain-growth mechanism in the presence of a catalyst or initiator. nih.gov

Free Radical Ring-Opening Polymerization of Cyclic Ketene Acetals (e.g., 4-n-Hexyl-2-methylene-1,3-dioxolane)

Role as a Reactive Intermediate in Advanced Organic Synthesis

Beyond polymerization, 1,3-dioxolan-2-one and its derivatives are utilized as reactive intermediates in organic synthesis. atamanchemicals.com The 1,3-dioxolane ring structure is a common protecting group for carbonyl compounds, formed by the reaction of aldehydes or ketones with ethylene (B1197577) glycol. organic-chemistry.orgwikipedia.org These cyclic acetals are stable against nucleophiles and bases, providing a robust method for protecting carbonyl functionalities during multi-step syntheses. organic-chemistry.org

Chiral 1,3-dioxolan-4-ones, which are structurally related to 1,3-Dioxolan-2-one, 4-hexyl-, have proven to be highly useful in asymmetric synthesis. mdpi.comnih.gov They can be prepared from α-hydroxy acids and are employed in reactions such as Michael additions and Diels-Alder cycloadditions to create chiral molecules with high selectivity. mdpi.comnih.gov Furthermore, cyclic carbonates can be used as precursors for other valuable chemical entities. For example, 4-methyl-1,3-dioxolan-2-one can be converted to other carbonate esters via transesterification and can be used in Grignard reactions to form tertiary alcohols. atamanchemicals.com

Reaction Pathways in Multi-Component Chemical Systems

Formation of Surface Films in Electrochemical Environments (e.g., Solid Electrolyte Interphase precursors)

While direct, detailed research on the electrochemical decomposition of 1,3-Dioxolan-2-one, 4-hexyl- is not extensively documented, its reaction pathways as a precursor to the Solid Electrolyte Interphase (SEI) can be postulated based on the well-understood mechanisms of analogous cyclic carbonates, such as ethylene carbonate (EC) and propylene (B89431) carbonate (PC). The presence of the hexyl group is expected to introduce distinct electronic and steric effects that influence these pathways.

The fundamental process of SEI formation involves the reductive decomposition of electrolyte components on the anode surface during the initial charging cycles. nih.gov For cyclic carbonates, this process is generally initiated by one- or two-electron reduction steps.

One-Electron Reduction Pathway: The initial step is the acceptance of an electron from the anode to form a radical anion. The subsequent cleavage of one of the carbonate ring's C-O bonds results in an open-chain radical anion. The hexyl group, being an electron-donating alkyl group, may slightly destabilize the radical anion compared to unsubstituted ethylene carbonate, potentially influencing the reduction potential.

Two-Electron Reduction Pathway: Alternatively, a two-electron reduction can lead to the formation of a dianion, followed by the cleavage of both C-O bonds and the release of carbon monoxide (CO) and the formation of a carbonate anion (CO₃²⁻). This pathway is a known route for the formation of lithium carbonate (Li₂CO₃), a key inorganic component of the SEI.

The decomposition products of 1,3-Dioxolan-2-one, 4-hexyl- are anticipated to be a combination of organic and inorganic lithium salts that constitute the SEI. The long hexyl chain is likely to be incorporated into the organic matrix of the SEI. Research on similar long-chain alkyl carbonates suggests that these aliphatic chains can contribute to a more flexible and robust SEI, which is beneficial for accommodating the volume changes of certain anode materials during lithiation and delithiation. researchgate.net

Furthermore, substituted cyclic carbonates can undergo polymerization on the electrode surface. For instance, additives like 4-vinyl-1,3-dioxolan-2-one are known to polymerize, contributing to the formation of a stable SEI. nasa.govtechbriefs.com It is plausible that under certain electrochemical conditions, 1,3-Dioxolan-2-one, 4-hexyl- could also participate in oligomerization or polymerization reactions, initiated by the ring-opening of the carbonate.

The table below outlines the postulated key reaction pathways and resulting products for 1,3-Dioxolan-2-one, 4-hexyl- based on the established reactivity of ethylene carbonate.

| Reaction Pathway | Intermediate Species | Postulated Final Products in SEI | Role of the Hexyl Group |

|---|---|---|---|

| One-Electron Reduction and Ring Opening | Hexyl-substituted carbonate radical anion | Lithium hexyl dicarbonate, Polymeric species with hexyl side chains | Influences solubility of intermediates and contributes to a more organic and potentially more flexible SEI. |

| Two-Electron Reduction | Hexyl-substituted carbonate dianion | Lithium carbonate (Li₂CO₃), Lithium alkoxides | Steric hindrance may affect the packing of inorganic components within the SEI. |

| Polymerization/Oligomerization | Ring-opened radical species | Poly(hexyl ethylene carbonate) or oligomers | The long alkyl chain can impact the physical properties (e.g., flexibility, ion conductivity) of the resulting polymer. |

It is important to note that the exact composition of the SEI is highly dependent on the specific electrochemical conditions, including the electrode material, current density, and the presence of other electrolyte components. The hexyl substituent is expected to sterically influence the arrangement of molecules at the electrode surface, which can prevent the co-intercalation of solvent molecules into graphite anodes, a known issue with propylene carbonate. researchgate.net This steric hindrance can facilitate the formation of a more stable and effective SEI.

Intermolecular Interactions, Molecular Dynamics, and Structure Property Relationships

Investigation of Molecular Dynamics in 4-Alkyl-1,3-dioxolan-2-one Series

The molecular dynamics of the 4-alkyl-1,3-dioxolan-2-one series are complex, with the alkyl chain length playing a pivotal role in the glass-forming dynamics and relaxation processes.

The glass transition is a key characteristic of many materials, including the 4-alkyl-1,3-dioxolan-2-one series. The glass transition temperature (Tg) is sensitive to molecular structure, and in homologous series, the length of an alkyl chain can have a systematic effect. Generally, for polymers and other glass-forming liquids, an increase in the length of a flexible side chain, such as a hexyl group, introduces greater free volume into the system. This increased free volume can facilitate molecular motion, leading to a decrease in the glass transition temperature.

Broadband Dielectric Spectroscopy (BDS) is a powerful technique for probing the molecular dynamics of materials over a wide range of frequencies and temperatures. the-dielectric-society.orgmdpi.commdpi.com Studies on 4-methyl-1,3-dioxolane derivatives with varying non-polar alkyl side chains have revealed complex relaxation dynamics. the-dielectric-society.org

In the supercooled liquid state, these compounds exhibit not only the primary (α) structural relaxation, which is associated with the cooperative motions of molecules and freezes out at the glass transition, but also a distinct, slower sub-α Debye-like relaxation process. the-dielectric-society.org This additional relaxation is thought to arise from the amphiphilic nature of the molecules, where the polar 1,3-dioxolan-2-one head group and the non-polar alkyl tail give rise to supramolecular structures or dynamic domains that have their own characteristic relaxation times. the-dielectric-society.org The presence and characteristics of this sub-α process are highly sensitive to the length of the alkyl chain. It is rationalized that interactions and possible segregation of the non-polar side chains are responsible for this behavior. the-dielectric-society.org For 4-hexyl-1,3-dioxolan-2-one, the longer alkyl chain is expected to have a more pronounced effect on these supramolecular interactions, likely influencing the separation in timescale between the α- and sub-α relaxations. Furthermore, BDS measurements at elevated pressures on shorter-chain analogs have shown that the sub-α contribution can disappear under compression, suggesting that it is related to larger-scale structures that are disrupted by increased density. the-dielectric-society.org

X-ray Diffraction (XRD) and Molecular Dynamics (MD) simulations are crucial tools for elucidating the relationship between molecular structure and bulk properties. XRD on single crystals can determine the precise three-dimensional arrangement of molecules in the solid state, including intermolecular distances and packing motifs. For various substituted 1,3-dioxolan-4-ones, XRD has been successfully used to confirm the absolute and relative configurations of the molecules in the crystal lattice. mdpi.comresearchgate.net For the 4-alkyl-1,3-dioxolan-2-one series, XRD studies would reveal how the increasing length of the alkyl chain affects the crystal packing, which in turn influences properties like melting point and density.

Molecular dynamics simulations complement experimental techniques by providing a dynamic picture of molecular interactions in the liquid state. mdpi.commdpi.com For the 4-alkyl-1,3-dioxolan-2-one series, MD simulations could be employed to understand how the hexyl group, compared to shorter alkyl chains, influences the local liquid structure. These simulations can provide insights into radial distribution functions, coordination numbers, and the formation of any transient molecular clusters or domains. Such simulations would be particularly valuable in understanding the microscopic origins of the dielectric and viscous properties observed experimentally. For example, simulations could quantify the extent of aggregation of the non-polar hexyl tails and how this affects the mobility of the polar head groups.

Solvent Properties and Their Modulation by Alkyl Substitution

The 1,3-dioxolan-2-one ring is highly polar, making its derivatives interesting as solvents, particularly for applications in electrochemistry. The substitution at the 4-position with an alkyl group like hexyl significantly modifies these solvent properties.

The dielectric constant (relative permittivity, εr) is a key measure of a solvent's polarity. For the parent compound, 1,3-dioxolan-2-one (ethylene carbonate, EC), the high polarity is a result of the planar carbonate group. researchgate.net The introduction of a non-polar alkyl substituent at the 4-position has a marked effect on the dielectric properties.

Table 1: Relative Permittivity (εr) of Selected 4-Substituted 1,3-Dioxolan-2-ones at 40°C

| Compound Name | Substituent | Relative Permittivity (εr) |

| 1,3-Dioxolan-2-one (EC) | -H | 89.60 |

| 4-Methyl-1,3-dioxolan-2-one (MeEC) | -CH₃ | 65.10 |

| 4-Ethyl-1,3-dioxolan-2-one (EtEC) | -C₂H₅ | 46.90 |

| 4-Hexyl-1,3-dioxolan-2-one | -C₆H₁₃ | (Expected to be < 46.90) |

Data for EC, MeEC, and EtEC sourced from Nanbu et al. (2007). researchgate.net The value for 4-hexyl-1,3-dioxolan-2-one is an extrapolation based on the observed trend.

Viscosity is a critical transport property of solvents, affecting ion mobility and, consequently, the conductivity of electrolyte solutions. In the 4-alkyl-1,3-dioxolan-2-one series, viscosity is strongly dependent on the size of the alkyl substituent.

Experimental data shows a clear trend of increasing dynamic viscosity (η) with increasing molecular weight and size of the alkyl group. researchgate.net This is attributed to stronger intermolecular van der Waals forces and increased resistance to flow due to the larger molecular size. For example, 4-ethyl-1,3-dioxolan-2-one has a higher viscosity than 4-methyl-1,3-dioxolan-2-one, which in turn is more viscous than the unsubstituted ethylene (B1197577) carbonate (when in the liquid state). researchgate.net Therefore, it is expected that 4-hexyl-1,3-dioxolan-2-one will exhibit a significantly higher viscosity than the ethyl and methyl derivatives. The apparent activation energy for viscous flow also increases with the size of the substituent, indicating a stronger temperature dependence of viscosity for the larger molecules. researchgate.net

Table 2: Dynamic Viscosity (η) of Selected 4-Substituted 1,3-Dioxolan-2-ones at 40°C

| Compound Name | Substituent | Dynamic Viscosity (η) / mPa·s |

| 1,3-Dioxolan-2-one (EC) | -H | 1.90 |

| 4-Methyl-1,3-dioxolan-2-one (MeEC) | -CH₃ | 2.53 |

| 4-Ethyl-1,3-dioxolan-2-one (EtEC) | -C₂H₅ | 3.32 |

| 4-Hexyl-1,3-dioxolan-2-one | -C₆H₁₃ | (Expected to be > 3.32) |

Data for EC, MeEC, and EtEC sourced from Nanbu et al. (2007). researchgate.net The value for 4-hexyl-1,3-dioxolan-2-one is an extrapolation based on the observed trend.

Solvation Phenomena in Chemical Systems

The solvation behavior of 1,3-dioxolan-2-one, 4-hexyl- is a critical aspect influencing its application in various chemical systems, particularly in electrolyte solutions for electrochemical devices. The introduction of a hexyl group to the 1,3-dioxolan-2-one ring imparts distinct characteristics that differentiate it from unsubstituted or short-chain alkyl-substituted cyclic carbonates like ethylene carbonate (EC) and propylene (B89431) carbonate (PC).

Influence of the Hexyl Group on Solvation Shell Structure

The presence of the C6 alkyl chain in 1,3-dioxolan-2-one, 4-hexyl- significantly impacts the organization of solvent molecules and ions in its immediate vicinity, forming a unique solvation shell. While direct experimental or extensive molecular dynamics simulation data for 4-hexyl-1,3-dioxolan-2-one is limited, insights can be drawn from studies on related cyclic and linear carbonates.

In typical carbonate-based electrolytes, the solvation of cations, such as lithium ions (Li⁺), is a primary determinant of electrolyte properties. For smaller cyclic carbonates like EC, Li⁺ is strongly coordinated by the carbonyl oxygen atoms, forming a stable primary solvation shell. Molecular dynamics simulations on ethylene carbonate and propylene carbonate have shown that the lithium cation is typically surrounded by four carbonate molecules in a tetrahedral arrangement. semanticscholar.org

The long, non-polar hexyl chain of 4-hexyl-1,3-dioxolan-2-one is expected to introduce steric hindrance around the polar carbonate head. This steric bulk may influence the number of solvent molecules that can directly coordinate with a cation. Furthermore, the hydrophobic nature of the hexyl tail can lead to micro-heterogeneities in the electrolyte solution, where these non-polar tails may aggregate, particularly at higher concentrations. This can indirectly affect the solvation environment of the ions.

Studies on linear carbonates with varying alkyl chain lengths have revealed that while the immediate coordination structure around a lithium ion (e.g., a tetrahedral arrangement) might not be significantly altered, the dynamics of the solvation shell are affected. researchgate.net An increase in the alkyl chain length leads to a slowdown in the motions of the solvent molecules within the solvation shell. researchgate.net It is plausible that a similar effect occurs with 4-hexyl-1,3-dioxolan-2-one, where the hexyl group's flexibility and size could dampen the vibrational and rotational modes of the molecule within a cation's solvation sphere.

Thermodynamics of Solvation

The thermodynamics of solvation for 1,3-dioxolan-2-one, 4-hexyl- are governed by the interplay between the polar dioxolan-2-one ring and the non-polar hexyl chain. The dissolution of this compound in a polar solvent involves overcoming the lattice energy (if starting from a solid state) and creating a cavity in the solvent, followed by the establishment of solute-solvent interactions.

The polar head of the molecule will engage in dipole-dipole interactions with polar solvent molecules. For instance, in the context of lithium-ion battery electrolytes, the carbonyl oxygen of the carbonate group has a strong affinity for Li⁺. Quantum chemistry studies on ethylene carbonate have quantified the binding energies of Li⁺ to the carbonate molecule, which are substantial. acs.org

The non-polar hexyl tail, however, will primarily interact through weaker van der Waals forces. In polar solvents, this can lead to a positive enthalpy of solvation for the alkyl part due to the disruption of the solvent's hydrogen-bonding network (in the case of protic solvents) or strong dipole-dipole interactions (in aprotic polar solvents). This is compensated by a negative entropy change as the solvent molecules organize around the non-polar chain, a phenomenon known as the hydrophobic effect.

Impact on Ion Mobility and Electrolyte Conductivity

The solvation of ions by 1,3-dioxolan-2-one, 4-hexyl- directly influences their mobility and, consequently, the ionic conductivity of the electrolyte. A larger solvation shell, potentially incorporating the bulky hexyl group, would increase the Stokes radius of the solvated ion, leading to lower mobility.

Research on substituted 1,3-dioxolan-2-ones has shown that the introduction of substituent groups affects the physical properties of the solvent, such as viscosity and relative permittivity. researchgate.net Generally, increasing the size of the alkyl substituent tends to increase the viscosity of the solvent. Higher viscosity impedes ion transport, thus reducing conductivity. While data for the hexyl derivative is not available in the cited study, the trend observed for methyl and ethyl groups suggests that 4-hexyl-1,3-dioxolan-2-one would have a significantly higher viscosity than ethylene carbonate.

The table below, based on data for related compounds, illustrates the expected influence of the alkyl substituent on key physical properties that govern solvation and transport phenomena.

| Compound | Molecular Weight ( g/mol ) | Relative Permittivity (εr at 40°C) | Viscosity (mPa·s at 40°C) |

| Ethylene Carbonate (EC) | 88.06 | 89.78 | 1.90 |

| 4-Methyl-1,3-dioxolan-2-one (MeEC) | 102.09 | 71.5 | 2.15 |

| 4-Ethyl-1,3-dioxolan-2-one (EtEC) | 116.12 | 53.6 | 2.50 |

| 1,3-Dioxolan-2-one, 4-hexyl- | 172.22 | Expected to be lower than EtEC | Expected to be higher than EtEC |

Data for EC, MeEC, and EtEC are from literature for comparative purposes researchgate.net; values for 1,3-Dioxolan-2-one, 4-hexyl- are extrapolated trends.

Applications in Advanced Materials Science and Sustainable Chemical Processes

Utilization as a Monomer for Tailored Polymer Architectures

The five-membered ring of 1,3-Dioxolan-2-one, 4-hexyl- is amenable to ring-opening polymerization (ROP), a powerful technique for producing well-defined aliphatic polycarbonates. The presence of the hexyl group is crucial, as it imparts specific properties to the resulting polymer, such as increased hydrophobicity, lower glass transition temperature, and enhanced solubility in non-polar media compared to polymers derived from shorter-chain analogues like propylene (B89431) carbonate.

The ring-opening polymerization of 4-alkyl-1,3-dioxolan-2-ones typically proceeds via coordination-insertion, anionic, or cationic mechanisms, often initiated by metal alkoxides or strong organic bases/acids. rsc.org For 1,3-Dioxolan-2-one, 4-hexyl-, ROP would yield poly(4-hexyl-1,3-dioxolan-2-one), a functionalized polycarbonate with a repeating unit featuring a C6 pendant group. This side chain can significantly influence the material's bulk properties. While poly(propylene carbonate) (derived from the 4-methyl analogue) is a brittle amorphous polymer, the introduction of a long alkyl chain like hexyl is expected to act as an internal plasticizer, leading to a more flexible and less crystalline material.

Research on related monomers demonstrates the versatility of this approach. For instance, various six-membered cyclic carbonates with alkyl functionalities have been polymerized to create materials with a wide range of properties. researchgate.net The polymerization of these monomers can be controlled to produce polymers with predictable molecular weights and narrow dispersity, which is essential for high-performance applications. acs.org

Table 1: Comparison of Properties of Polycarbonates from Different 4-Substituted Cyclic Carbonates (Note: Data for the 4-hexyl derivative is predictive based on trends observed in related polymers.)

| Monomer Name | Substituent Group | Resulting Polymer | Expected/Observed Polymer Properties |

|---|---|---|---|

| Propylene Carbonate | -CH₃ | Poly(propylene carbonate) | Amorphous, brittle, T |

| 1,3-Dioxolan-2-one, 4-ethyl- | -CH₂CH₃ | Poly(4-ethyl-1,3-dioxolan-2-one) | Reduced Tg~, increased flexibility |

| 1,3-Dioxolan-2-one, 4-hexyl- | -(CH₂)₅CH₃ | Poly(4-hexyl-1,3-dioxolan-2-one) | Low T |

Copolymerization represents a powerful strategy to create novel materials that synergize the properties of different monomers. 1,3-Dioxolan-2-one, 4-hexyl- can be copolymerized with other cyclic monomers, such as lactide (LA) or caprolactone, to produce polyesters-polycarbonates with tailored degradation rates, thermal properties, and mechanical performance.

Studies using stereoselective catalysts for the copolymerization of functional cyclic carbonates with lactide have shown that the sequence distribution (random, gradient, or block) can be precisely controlled. rsc.org By incorporating the 4-hexyl monomer into a polylactide (PLA) backbone, for example, one could create a more ductile and hydrophobic material, expanding PLA's applications in areas requiring greater flexibility and moisture resistance. Furthermore, the development of monomers containing two dioxolanone rings, known as bis(1,3-dioxolan-4-one)s, has enabled the synthesis of cross-linked and branched polyesters, offering a pathway to creating sustainable thermosets and elastomers. rsc.org A similar strategy could be envisioned where 1,3-Dioxolan-2-one, 4-hexyl- is used to modify the network properties of such cross-linked systems.

Role as a "Green" Sustainable Solvent in Chemical Transformations

There is a significant drive in the chemical industry to replace conventional volatile organic compounds (VOCs) with safer, more sustainable alternatives. Cyclic carbonates, particularly ethylene (B1197577) and propylene carbonate, are recognized as "green" solvents due to their high boiling points, low vapor pressure, low toxicity, and biodegradability. researchgate.netatamanchemicals.com They are effective polar aprotic solvents used in lithium-ion batteries and as a medium for chemical reactions like the Heck reaction. researchgate.net

While propylene carbonate is highly polar, 1,3-Dioxolan-2-one, 4-hexyl- introduces a substantial non-polar character due to its long alkyl chain. This positions it as a potential bio-based, sustainable solvent for applications requiring medium to low polarity. It could serve as a green alternative to hydrocarbon solvents in formulations, extractions, or as a reaction medium for transformations involving non-polar substrates, bridging the gap between highly polar green solvents and non-polar, fossil-derived ones. Research into dialkyl carbonates has shown that tuning the length of the alkyl chains allows for the creation of a wide variety of dense and porous membranes, highlighting the versatility that alkyl chain modification brings to the carbonate family of solvents. acs.org

Building Block in Complex Chemical Synthesis

Beyond polymerization and solvent applications, cyclic carbonates are valuable C1 building blocks for fine organic synthesis. researchgate.netresearchgate.net The carbonate moiety can be viewed as a protected form of a 1,2-diol, which can be unmasked under specific conditions.

1,3-Dioxolan-2-one, 4-hexyl- is a stable precursor to the chiral molecule 1,2-octanediol. The carbonate ring can be hydrolyzed to reveal the diol, providing a strategic advantage in multi-step syntheses where the diol functionality needs to be protected.

More complex derivatives can be prepared through reactions that open the carbonate ring. For example, cyclic carbonates react with amines to form hydroxyurethanes, a reaction that is fundamental to the production of non-isocyanate polyurethanes (NIPUs). epo.org The reaction of 1,3-Dioxolan-2-one, 4-hexyl- with a primary amine would yield a carbamate (B1207046) with a secondary hydroxyl group and a long alkyl chain, a structure that could be useful as a surfactant or a specialty monomer.

Furthermore, transesterification is a key reaction for modifying carbonate structures. masterorganicchemistry.comnih.gov 1,3-Dioxolan-2-one, 4-hexyl- can be transesterified with various alcohols under acidic or basic catalysis to generate different acyclic carbonate esters, effectively transferring the CO2-derived carbonyl group to another molecule. researchgate.net A patent describes the transesterification of low molecular weight 2-oxo-1,3-dioxolane-4-carboxylic acid esters with polyols to create higher molecular weight, multifunctional esters. epo.org This demonstrates the potential for using the carbonate as a reactive handle to build more complex molecular architectures.

Table 2: Potential Derivatives from 1,3-Dioxolan-2-one, 4-hexyl-

| Reactant | Reaction Type | Product Class | Potential Application |

|---|---|---|---|

| Water (H₂O) | Hydrolysis | Diol (1,2-Octanediol) | Synthetic intermediate, plasticizer |

| Amine (R-NH₂) | Ring-opening addition | Hydroxyurethane | NIPU precursor, surfactant |

| Alcohol (R'-OH) | Transesterification | Acyclic Carbonate | Specialty solvent, monomer |

Contribution to Carbon Dioxide Utilization Technologies (beyond its own synthesis)

The synthesis of 1,3-Dioxolan-2-one, 4-hexyl- from CO2 and 1,2-epoxyoctane (B1223023) is a direct and atom-economical example of carbon capture and utilization (CCU). researchgate.netrsc.orgnih.gov However, its contribution extends beyond its own creation. Once synthesized, the compound can act as a stable, transportable carrier of CO2, delivering the carbonate functionality into other molecules in subsequent chemical transformations.

The most significant of these applications is in the synthesis of non-isocyanate polyurethanes (NIPUs). Traditional polyurethanes rely on highly toxic isocyanates. The reaction between a bis(cyclic carbonate) and a diamine yields a poly(hydroxyurethane), completely avoiding the use of isocyanates. researchgate.netnih.gov While 1,3-Dioxolan-2-one, 4-hexyl- is a mono-carbonate, it could be used as a chain-terminating agent or to modify the properties of NIPU systems. Alternatively, if derived from a diepoxide, the resulting bis(cyclic carbonate) with long alkyl chains could be a key monomer for producing flexible and hydrophobic NIPU coatings and elastomers.

This role as a CO2-synthon aligns with the principles of a circular carbon economy, where waste CO2 is converted into value-added chemical goods, which can then be used to create other sustainable materials. mdpi.comrsc.org

Advanced Spectroscopic and Analytical Characterization Techniques in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural characterization of "1,3-Dioxolan-2-one, 4-hexyl-." It provides detailed information about the chemical environment of individual atoms within the molecule.

¹H NMR for Proton Environment Analysis and Structural Confirmation

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is employed to analyze the environment of the hydrogen atoms (protons) in "1,3-Dioxolan-2-one, 4-hexyl-." The chemical shifts (δ) in the ¹H NMR spectrum are indicative of the electronic environment of each proton. For "1,3-Dioxolan-2-one, 4-hexyl-," the spectrum, typically recorded in deuterated chloroform (B151607) (CDCl₃) at 600 MHz, reveals a complex multiplet between δ 4.81 and 4.01 ppm, which corresponds to the three protons on the dioxolane ring. rsc.org The protons of the hexyl chain appear as a doublet at approximately δ 1.74 ppm (J = 69.9 Hz) for the two protons adjacent to the ring, a doublet at δ 1.38 ppm (J = 97.1 Hz) for the following eight protons, and a singlet at δ 0.89 ppm for the terminal methyl group. rsc.org These distinct signals and their coupling patterns confirm the connectivity and structure of the molecule.

Table 1: ¹H NMR Spectroscopic Data for 1,3-Dioxolan-2-one, 4-hexyl-

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 4.81 – 4.01 | m | 3H | Dioxolane ring protons |

| 1.74 | d, J = 69.9 Hz | 2H | -CH₂- (adjacent to ring) |

| 1.38 | d, J = 97.1 Hz | 8H | -(CH₂)₄- |

| 0.89 | s | 3H | -CH₃ |

| Data obtained in CDCl₃ at 600 MHz rsc.org |

¹³C NMR for Carbon Backbone Elucidation and Chemical Shift Correlation

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of "1,3-Dioxolan-2-one, 4-hexyl-." In a ¹³C NMR spectrum recorded at 151 MHz in CDCl₃, the carbonyl carbon of the dioxolane ring shows a characteristic signal at δ 155.26 ppm. rsc.org The carbons within the dioxolane ring and the hexyl chain resonate at distinct chemical shifts, allowing for the complete elucidation of the carbon backbone. rsc.org For instance, the carbon attached to the hexyl group appears at δ 69.51 ppm, while the carbons of the hexyl chain itself are observed at δ 33.88, 31.55, 28.83, 24.36, 22.49, and 14.02 ppm. rsc.org This detailed spectral data is crucial for confirming the molecular structure.

Table 2: ¹³C NMR Spectroscopic Data for 1,3-Dioxolan-2-one, 4-hexyl-

| Chemical Shift (δ) ppm | Assignment |

| 155.26 | C=O (Carbonyl) |

| 69.51 | C-4 (Dioxolane ring) |

| 33.88 | -CH₂- (Hexyl chain) |

| 31.55 | -CH₂- (Hexyl chain) |

| 28.83 | -CH₂- (Hexyl chain) |

| 24.36 | -CH₂- (Hexyl chain) |

| 22.49 | -CH₂- (Hexyl chain) |

| 14.02 | -CH₃ (Hexyl chain) |

| Data obtained in CDCl₃ at 151 MHz rsc.org |

Application in Reaction Monitoring and Kinetic Studies

NMR spectroscopy is a powerful tool for monitoring chemical reactions in real-time. jhu.educhemrxiv.orgbeilstein-journals.org For reactions involving "1,3-Dioxolan-2-one, 4-hexyl-," such as its synthesis or polymerization, ¹H NMR can be used to track the disappearance of reactant signals and the appearance of product signals over time. researchgate.net This allows for the determination of reaction kinetics, including reaction rates and half-lives. chemrxiv.org By acquiring spectra at regular intervals, a kinetic profile of the reaction can be constructed, providing valuable insights into the reaction mechanism. jhu.edu This technique is particularly useful as it is non-invasive and provides quantitative data on all species present in the reaction mixture. magritek.com

X-ray Diffraction (XRD) for Structural and Morphological Investigations

X-ray Diffraction (XRD) is a primary technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. anton-paar.com For "1,3-Dioxolan-2-one, 4-hexyl-," single-crystal XRD can provide definitive proof of its molecular structure, including bond lengths, bond angles, and stereochemistry. semanticscholar.orgmdpi.com The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. anton-paar.com This data is then used to construct an electron density map and ultimately a complete structural model of the molecule. rsc.org In the context of polymers derived from this monomer, powder XRD can be used to investigate the degree of crystallinity and the morphology of the polymer, distinguishing between amorphous and crystalline regions. researchgate.net

Broadband Dielectric Spectroscopy (BDS) for Probing Molecular Mobility

Broadband Dielectric Spectroscopy (BDS) is a versatile technique used to study the molecular dynamics of materials, particularly polymers. researchgate.netmdpi.com When applied to polymers synthesized from "1,3-Dioxolan-2-one, 4-hexyl-," BDS can probe a wide range of molecular motions over a broad frequency and temperature range. vutbr.czindico.global By measuring the complex dielectric permittivity, BDS can identify different relaxation processes. mdpi.com For instance, the segmental mode (α-relaxation) associated with the glass transition and local relaxation processes (β-relaxation) in the glassy state can be characterized. uc.edu This information is crucial for understanding the physical properties and performance of the resulting polymer, as molecular mobility is directly related to its mechanical and thermal behavior.

Size Exclusion Chromatography (SEC) for Polymer Molecular Weight Determination

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is the most common method for determining the molecular weight and molecular weight distribution of polymers. diva-portal.orgresearchgate.net For polymers synthesized from "1,3-Dioxolan-2-one, 4-hexyl-," SEC is essential for characterizing the success of the polymerization process. The technique separates polymer chains based on their hydrodynamic volume in solution. diva-portal.org Larger molecules elute first, followed by smaller molecules. By calibrating the system with polymer standards of known molecular weight, the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of the synthesized polymer can be determined. diva-portal.orgnih.gov This data is critical for understanding how the polymerization conditions affect the final polymer properties.

Electrospray Ionization Mass Spectrometry (ESI-MS) in Specific Research Applications

Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful analytical technique utilized for the structural elucidation and characterization of a wide array of chemical compounds. In the context of cyclic carbonates, such as 1,3-dioxolan-2-one, 4-hexyl-, ESI-MS provides valuable insights into their molecular weight, purity, and fragmentation patterns, which are crucial in various research applications. While specific research focusing solely on the ESI-MS of 1,3-dioxolan-2-one, 4-hexyl- is not extensively documented in publicly available literature, the principles of its application can be inferred from studies on analogous cyclic carbonates and other related organic molecules.

In research settings, ESI-MS is instrumental in monitoring the synthesis of cyclic carbonates. For instance, the formation of various alkyl carbonates can be effectively detected and characterized using ESI-MS. rsc.org This technique is particularly advantageous due to its soft ionization process, which typically leaves the molecular ion intact, allowing for accurate molecular weight determination.

A primary application of ESI-MS in the study of compounds like 1,3-dioxolan-2-one, 4-hexyl- would be in the analysis of reaction mixtures to confirm the successful synthesis of the target molecule. Researchers can identify the protonated molecule [M+H]⁺ or adducts with other cations (e.g., [M+Na]⁺, [M+K]⁺) in the positive ion mode. The high mass accuracy of modern ESI-MS instruments allows for the determination of the elemental composition of the detected ions, further confirming the identity of the synthesized compound.

Furthermore, tandem mass spectrometry (MS/MS) experiments, often coupled with ESI, can be employed to investigate the fragmentation pathways of the molecule. For related monoalkyl carbonates, a characteristic fragmentation pattern observed in the gas phase is the loss of a carbon dioxide (CO₂) molecule. rsc.org This type of fragmentation analysis provides structural information that can help to distinguish between isomers and to verify the presence of the carbonate moiety.

While detailed research findings on 1,3-dioxolan-2-one, 4-hexyl- are scarce, the table below illustrates the expected ESI-MS data based on its structure and fragmentation patterns observed for similar compounds.

| Ion | m/z (calculated) | Interpretation |

|---|---|---|

| [M+H]⁺ | 187.13 | Protonated molecule |

| [M+Na]⁺ | 209.11 | Sodium adduct |

| [M-CO₂]⁺ | 143.14 | Fragment ion resulting from the loss of carbon dioxide |

This data is foundational for confirming the identity and purity of 1,3-dioxolan-2-one, 4-hexyl- in a research context, for example, after its synthesis via the cycloaddition of carbon dioxide to the corresponding epoxide.

Future Research Directions and Emerging Trends

Design and Development of Next-Generation Catalytic Systems for Dioxolanone Synthesis

The primary and most atom-economical route to synthesizing 4-hexyl-1,3-dioxolan-2-one is the cycloaddition of carbon dioxide (CO₂) to its corresponding epoxide, 1,2-epoxyoctane (B1223023). mdpi.com This process is a cornerstone of green chemistry, converting a greenhouse gas into a value-added chemical. researchgate.net Future research will undoubtedly focus on creating highly efficient, selective, and reusable catalytic systems that can operate under mild, ideally ambient, conditions. chim.it

Emerging trends in catalyst design point towards several promising areas:

Bifunctional and Cooperative Catalysts: Systems that possess both a Lewis acidic site to activate the epoxide and a nucleophilic site to attack the carbon atom of CO₂ or the epoxide ring are highly effective. rsc.orgnih.gov For instance, bifunctional porphyrin or salen complexes combined with a co-catalyst have shown high turnover numbers for CO₂ fixation under solvent-free conditions. nih.gov Future work will likely involve designing catalysts where these two functionalities are precisely positioned to work in concert, enhancing reaction rates and selectivity for substrates like 1,2-epoxyoctane. acs.org

Organocatalysis: Metal-free catalysts are gaining significant attention due to their lower cost, reduced toxicity, and environmental benefits. Systems based on hydrogen-bond donors (HBDs) like hydroxyl-containing compounds, in combination with organic halide salts, have been shown to catalyze CO₂ cycloaddition effectively. chim.it The development of recyclable, bio-based HBDs is a particularly promising green approach. chim.it

Heterogeneous and Immobilized Catalysts: To improve catalyst reusability and simplify product purification, research is moving towards supporting homogeneous catalysts on solid materials like silica, polymers, or metal-organic frameworks (MOFs). mdpi.com For example, silica-supported ammonium (B1175870) iodide salts have been developed as recyclable organocatalysts. mdpi.com However, a challenge with porous supports like MOFs can be size-dependent reactant selectivity, where bulky epoxides like 1,2-epoxyoctane may exhibit lower conversion rates compared to smaller ones. mdpi.com Designing catalysts with larger pores or on more accessible surfaces will be crucial.

| Catalyst Type | Example System | Target Epoxides | Key Features & Future Direction |

| Bifunctional | Mg(TPP)/TBAI nih.gov | Various substituted epoxides | Investigates electronic and steric effects; future work involves optimizing for specific long-chain epoxides. |

| Bifunctional | CaI₂ / BTP acs.org | Terminal epoxides | Mild, efficient, uses abundant materials; research can extend to less reactive epoxides. |

| Heterogeneous | Silica-supported ammonium salts mdpi.com | Styrene oxide, 1,2-epoxyhexane | Recyclable organocatalysis; need to improve stability and prevent leaching over multiple cycles. |

| Homogeneous | CaI₂ / 18-crown-6 (B118740) ether chim.it | Various epoxides | Single-component system active at ambient conditions; focus on expanding substrate scope. |

| Cobalt Complex | [Co(H₂dpPzda)(NCS)₂] researchgate.net | Terminal epoxides | High yields under mild conditions; research into mechanism and application to internal epoxides. |

Exploration of Novel Polymerization Pathways and Functional Polymer Applications

While 4-substituted-1,3-dioxolan-2-ones are widely used as polar aprotic solvents and electrolyte components, their polymerization opens a path to functional polycarbonates. The ring-opening polymerization (ROP) of 4-hexyl-1,3-dioxolan-2-one is a key area for future exploration, promising to yield aliphatic polycarbonates with a long hydrophobic side chain. mdpi.com

Key research trends in this area include:

Advanced Organocatalytic ROP: The development of organocatalysts for ROP is a major trend, avoiding metal contamination in the final polymer. Dual catalyst systems, such as those combining a (thio)urea with a strong organic base like cyclopropenimine, have shown exceptional efficiency and control for the polymerization of cyclic esters and carbonates. acs.org Future research will involve adapting these systems for less reactive monomers like 4-hexyl-1,3-dioxolan-2-one and controlling the stereochemistry of the polymerization.

Copolymerization Strategies: Incorporating 4-hexyl-1,3-dioxolan-2-one as a comonomer with other cyclic esters (e.g., lactide, caprolactone) or carbonates can create a vast library of copolymers with tunable properties. rsc.orgrsc.org The hexyl group can be used to control hydrophobicity, lower the glass transition temperature (Tg), and modify mechanical properties. Research into creating block copolymers could lead to self-assembling materials forming micelles or other nanostructures. rsc.orgresearchgate.net

Functional Polymer Platforms: The resulting poly(4-hexyl-1,3-dioxolan-2-one) and its copolymers could serve as versatile platforms. The long alkyl side chains can enhance the solubility of the polymer in nonpolar media or create hydrophobic domains in amphiphilic systems. rsc.orgmdpi.com This could be leveraged for applications such as drug delivery systems, specialized coatings, or polymer blend compatibilizers. rsc.orgresearchgate.net

Advanced Computational Modeling for Predictive Chemical Design

The empirical, trial-and-error approach to catalyst and materials development is increasingly being replaced by predictive computational methods. Artificial intelligence (AI) and machine learning (ML) are emerging as transformative tools in polymer science. llnl.govmdpi.com

Future computational efforts related to 1,3-dioxolan-2-one, 4-hexyl- will likely focus on:

Catalyst Design and Mechanistic Studies: Density Functional Theory (DFT) calculations can be used to elucidate reaction mechanisms, as demonstrated for the cycloaddition of CO₂ to various epoxides. nih.gov Such studies can predict transition states and activation energies, helping to rationally design more efficient catalysts. acs.org Computation-guided strategies have already been used to discover highly selective catalytic systems for other epoxide/CO₂ copolymerizations. acs.org

Predictive Polymer Property Modeling: Machine learning models are being developed that can predict a wide range of polymer properties—such as glass transition temperature, tensile strength, and elasticity—based on the monomer structure. mdpi.comstam-journal.orgacs.orgijisae.org By training these models on datasets of known polymers, researchers can rapidly screen virtual candidates derived from 4-hexyl-1,3-dioxolan-2-one before committing to lengthy synthesis and characterization. llnl.gov This accelerates the discovery of new materials with targeted characteristics.

Inverse Design: Going beyond simple prediction, inverse design models aim to suggest monomer structures or polymerization conditions that are likely to yield a material with a desired set of properties. acs.org A recommender system, for example, has been developed for polycarbonate and polyester (B1180765) discovery, guiding experimental efforts toward successful outcomes. acs.org Applying such a strategy could rapidly identify optimal comonomers or catalyst systems to use with 4-hexyl-1,3-dioxolan-2-one for specific applications.

Integration of 1,3-Dioxolan-2-one, 4-hexyl- in Multi-Functional Material Platforms

The unique molecular structure of 1,3-dioxolan-2-one, 4-hexyl-, featuring a polar cyclic carbonate head and a nonpolar six-carbon tail, makes it an attractive building block for materials that require tailored interfacial properties and functionality.

Emerging trends for its integration include:

Surface Modification and Functional Coatings: By incorporating this monomer into polymer backbones via copolymerization, it is possible to precisely control the surface energy and hydrophobicity of materials. This is critical for applications in anti-fouling coatings, self-cleaning surfaces, and biocompatible materials. mdpi.comresearchgate.net The hexyl groups would tend to migrate to the surface, creating a low-energy, water-repellent interface.

Advanced Electrolyte Formulations: While short-chain cyclic carbonates like propylene (B89431) carbonate are standard components in lithium-ion battery electrolytes, long-chain derivatives are less explored. The hexyl group would decrease the polarity and might increase the viscosity, but it could also improve the electrochemical stability window or enhance the solubility of specific lithium salts. Its role as a plasticizing additive in solid polymer electrolytes is another avenue for research.

Biodegradable Thermosets and Elastomers: Cross-linking polymers derived from 4-hexyl-1,3-dioxolan-2-one could lead to the creation of novel biodegradable materials. The carbonate linkage in the polymer backbone is susceptible to hydrolysis, offering a route to materials that degrade under specific conditions. biorxiv.org The flexible hexyl side chain could be used to tune the mechanical properties, potentially yielding soft elastomers or tough thermosets. mdpi.com

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 4-hexyl-1,3-dioxolan-2-one, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves cyclocarbonylation of substituted diols or transesterification of cyclic carbonates. For example, ethylene carbonate derivatives can react with hexyl-substituted alcohols under catalytic conditions (e.g., BF₃, as seen in BF₃–ethylene carbonate adducts) . Optimization requires controlling anhydrous conditions to avoid hydrolysis byproducts, with reaction yields sensitive to temperature (50–80°C) and catalyst stoichiometry. NMR (e.g., δ 3.51–5.77 ppm for dioxolane protons) and mass spectrometry (e.g., m/z 202 [M+H]⁺) are critical for verifying product purity .

Q. How is 4-hexyl-1,3-dioxolan-2-one characterized using spectroscopic and chromatographic methods?

- Methodological Answer :

- 1H-NMR : Look for splitting patterns of the dioxolane ring protons (δ 3.5–5.8 ppm) and hexyl chain integration (δ 0.8–1.6 ppm).

- Mass Spectrometry : ESI-MS in positive ion mode typically shows [M+H]⁺ or [M+Na]⁺ peaks, with fragmentation patterns confirming the hexyl substituent .

- HPLC : Use reverse-phase C18 columns with acetonitrile/water gradients (e.g., 70:30 to 95:5) for purity assessment, noting retention times against standards .

Q. What safety protocols are essential when handling 4-hexyl-1,3-dioxolan-2-one in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact.

- Ventilation : Use fume hoods due to potential volatile byproducts (e.g., CO₂ during decomposition).

- Waste Disposal : Neutralize acidic residues (e.g., from BF₃ catalysts) before disposal, and segregate organic waste for incineration .

Advanced Research Questions

Q. How do structural modifications at the 4-position affect the electrochemical stability of 1,3-dioxolan-2-one derivatives in battery electrolytes?

- Methodological Answer :

- Comparative Studies : Replace the hexyl group with methyl, vinyl, or phenyl substituents and test ionic conductivity via impedance spectroscopy. Derivatives like 4-vinyl-1,3-dioxolan-2-one show enhanced stability in Li-ion batteries due to reduced viscosity and improved Li⁺ solvation .

- Data Table :

| Substituent | Ionic Conductivity (mS/cm) | Decomposition Voltage (V) |

|---|---|---|

| Hexyl | 2.1 | 4.5 |

| Vinyl | 3.8 | 4.8 |

| Phenyl | 1.5 | 4.2 |

- Contradiction Note : Longer alkyl chains (e.g., hexyl) may lower conductivity but improve thermal stability compared to shorter chains .

Q. What crystallographic techniques resolve hydrogen-bonding interactions in 4-hexyl-1,3-dioxolan-2-one co-crystals?

- Methodological Answer :

- Single-Crystal XRD : Use low-temperature (150 K) X-ray diffraction (e.g., Rigaku XtaLAB Synergy) to capture co-crystals with BF₃H₂O. Hydrogen bonds (O–H⋯O=C, ~2.56–2.60 Å) form a C₂₂(5) motif, stabilized by trifluoroborate interactions .

- Refinement : Apply SHELXL for anisotropic displacement parameters and freely refine H-atom positions. Flack parameter analysis confirms absolute configuration .

Q. How can contradictory data on substituent effects in 1,3-dioxolan-2-one derivatives be reconciled?

- Methodological Answer :

- Case Study : Conflicting reports on hexyl vs. methyl substituent effects on solubility may arise from solvent polarity (e.g., hexane vs. DMF). Use Hansen solubility parameters and COSMO-RS simulations to model solvent-substituent interactions .

- Experimental Design : Conduct controlled solubility tests across solvent series (polar aprotic to nonpolar) with standardized concentrations (e.g., 0.1 M).

Data Contradiction Analysis

Q. Why do some studies report higher thermal stability for 4-hexyl derivatives, while others favor shorter alkyl chains?

- Resolution :

- Thermogravimetric Analysis (TGA) : Hexyl derivatives show delayed decomposition (~250°C) due to hydrophobic shielding, whereas methyl analogs degrade earlier (~200°C) but exhibit faster heat dissipation in bulk electrolytes .

- Key Evidence : Co-crystallization with BF₃H₂O stabilizes hexyl derivatives via van der Waals interactions, as shown in orthorhombic crystal systems (a = 5.44 Å, b = 13.09 Å) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.